molecular formula C14H17N3O3S B5593903 ethyl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)acetate

ethyl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)acetate

Cat. No. B5593903
M. Wt: 307.37 g/mol
InChI Key: OMEKAPMUJFMFQH-UHFFFAOYSA-N
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Description

Ethyl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)acetate is a compound with interest in the fields of organic chemistry and pharmacology due to its unique chemical structure and potential biological activities. The research provides insights into its synthesis, structure, and properties, contributing to our understanding of its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of derivatives related to this compound involves reactions that yield interesting properties and potential anticancer activities. A notable synthesis route includes the reaction of ethyl acetoacetate with phenyl isothiocyanate and ethyl chloroacetate in the presence of K2CO3 and DMF, leading to the formation of a thiazolidinone derivative, which is further reacted to obtain the desired product (Mabkhot et al., 2019). This process highlights the complex synthetic routes necessary to produce such compounds, emphasizing the synthesis's creativity and challenge.

Molecular Structure Analysis

The molecular structure of this compound and related derivatives has been elucidated through X-ray crystallography, revealing that it comprises two planar units oriented at nearly right angles, stabilized by weak intermolecular interactions and π-π stacking (Zareef et al., 2008). These structural analyses provide valuable insights into the compound's conformation and the forces contributing to its stability.

Chemical Reactions and Properties

The compound participates in various chemical reactions, reflecting its reactivity and potential as a precursor for more complex molecules. Its chemical behavior includes transformations into thiazolidinones and oxadiazoles, indicating a versatile reactivity profile useful for synthesizing a wide range of derivatives with potential biological activities (Y. Mabkhot et al., 2019).

properties

IUPAC Name

ethyl 2-[[5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-4-19-12(18)9-21-14-16-15-13(20-14)10-5-7-11(8-6-10)17(2)3/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEKAPMUJFMFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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